![molecular formula C21H24N6 B608615 L-Moses CAS No. 2079885-05-3](/img/structure/B608615.png)
L-Moses
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Moses is a chemical probe for PCAF and GCN5 Bromodomains . It has been implicated in retroviral infection, inflammation pathways, and cancer development . L-Moses was optimized from the non-selective pan-bromodomain inhibitor, bromosporine, to generate a potent, selective (over 4500-fold selective over BRD4), permeable, and cell-active PCAF/GCN5 bromodomain chemical probe .
Molecular Structure Analysis
The molecular formula of L-Moses is C21H24N6 . The exact mass is 360.21 and the molecular weight is 360.470 .
Chemical Reactions Analysis
L-Moses is a potent and selective PCAF bromodomain (Brd) inhibitor . It has shown significant binding to PCAF and GCN5 bromodomains, but no binding to other bromodomain-containing proteins .
Physical And Chemical Properties Analysis
L-Moses has a molecular weight of 360.2 and a molecular formula of C21H24N6 . It has a MollogP of 2.38, a PSA of 46.14, 2 chiral centres, 5 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .
科学研究应用
电子社会科学建模与模拟 (MoSeS):该项目是国家电子社会科学中心的一部分,它使用电子科学技术预测未来 25 年的英国人口。它专注于模拟离散的人口过程 (Townend、Xu、Birkin、Turner 和 Wu,2009)。
气象局地表交换方案 (MOSES):气象局用来比较观测数据和模型输出的方案,主要关注显热和潜热的表面通量以及土壤湿度 (Rooney 和 Claxton,2006)。
地球系统模块化观测解决方案 (MOSES):一种新颖的观测系统,旨在监测动态事件(如极端天气)对环境系统的影响。它是一种跨学科研究工具,专注于能量、水、温室气体和营养循环 (Weber 等,2021)。
MOSES 3.0 - 树木生长模型:使用研究样地数据开发的模型,用于模拟森林林分的生长,涵盖各种树种 (Hasenauer、Kindermann 和 Steinmetz,2006)。
分子集 (MOSES) - 分子生成模型的基准测试:该平台用于训练和比较分子生成模型,重点是生成具有相似性质的分子结构 (Polykovskiy 等,2018)。
MOSES - 树木生长模拟器:它是一种单树生长模拟器,用于模拟中欧的林分响应,特别是云杉、山毛榉和松树林 (Thurnher、Klopf 和 Hasenauer,2017)。
医学研究中的 MOSES 效应:术语“MOSES 效应”已用于医学研究,特别是在与激光在流体介质中的作用及其在泌尿外科中的应用有关 (Ventimiglia 和 Traxer,2019)。
制造业中的 MOSES 能源效率:AmI-MoSES 项目专注于为中小型制造企业开发提高能源效率的增强服务解决方案,使用环境智能监控和能源使用参数 (Heilala 等,2011)。
作用机制
Target of Action
L-Moses, also known as L-45, primarily targets the bromodomains present in p300/CBP-associated factor (PCAF) and general control non-derepressible 5 (GCN5) . These targets are multi-domain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development .
Mode of Action
L-Moses acts as an antagonist of PCAF and GCN5 . It is an inhibitor of the bromodomains present in PCAF and GCN5 . In cells, L-Moses displaces the PCAF bromodomain from histone H3.3 . This displacement interferes with the normal function of PCAF and GCN5, thereby exerting its biological effects.
Pharmacokinetics
It is known that l-moses is a potent, selective, permeable, and cell-active pcaf/gcn5 bromodomain chemical probe . This suggests that it has favorable pharmacokinetic properties that allow it to reach its target sites in the body effectively.
Result of Action
The molecular and cellular effects of L-Moses action primarily involve the disruption of PCAF and GCN5 function. By inhibiting these bromodomains, L-Moses can affect the epigenetic regulation of gene expression, potentially leading to changes in cellular function and phenotype .
Action Environment
The action, efficacy, and stability of L-Moses, like many other compounds, can be influenced by various environmental factors. These may include the physical and chemical properties of the environment, the presence of other molecules, and the physiological state of the organism . .
安全和危害
属性
IUPAC Name |
(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPLTWUFWOKBX-IFXJQAMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Moses |
Q & A
Q1: What is the primary molecular target of L-Moses?
A1: L-Moses is a potent and selective inhibitor of the bromodomain of the p300/CBP-associated factor (PCAF) and the closely related bromodomain-containing protein GCN5. []
Q2: How does L-Moses interact with its target?
A2: L-Moses binds to the bromodomain of PCAF, disrupting its interaction with histone H3.3. This disruption has downstream effects on gene transcription. [] A co-crystal structure of L-Moses with the homologous bromodomain PfGCN5 from Plasmodium falciparum provided structural insights into its high selectivity for PCAF and GCN5 bromodomains. []
Q3: What is the significance of targeting PCAF in cancer?
A3: PCAF is a lysine acetyltransferase often overexpressed in various cancers. Its inhibition offers a potential therapeutic strategy. []
Q4: Does L-Moses show any effect on FLT3-ITD positive AML cells?
A4: Research indicates that a closely related compound, identified as a PRMT5 inhibitor, effectively inhibits the growth of FLT3-ITD positive AML cells, particularly in combination with the tyrosine kinase inhibitor AC220. While this research doesn't directly investigate L-Moses, it highlights the potential of targeting epigenetic modifiers in this type of leukemia. []
Q5: What is the molecular formula and weight of L-Moses?
A5: The molecular formula of L-Moses is not provided in the given abstracts. The molecular weight is also not explicitly mentioned.
Q6: Is there any spectroscopic data available for L-Moses?
A6: The provided abstracts do not mention any specific spectroscopic data for L-Moses.
Q7: How does the structure of L-Moses contribute to its selectivity?
A7: L-Moses is a triazolophthalazine-based molecule. The specific structural features responsible for its selectivity towards PCAF and GCN5 over other bromodomains are detailed through its co-crystal structure with PfGCN5. This structure provides insights into the specific interactions responsible for its selectivity profile. []
Q8: What is the role of the enantiomeric purity of L-Moses?
A8: L-Moses is synthesized in an enantiopure form using (1R,2S)-(−)-norephedrine as a starting material. The importance of its enantiomeric purity for its activity and selectivity is not explicitly discussed in the provided information. []
Q9: What is known about the stability of L-Moses?
A9: L-Moses demonstrates good metabolic stability when tested in both human and mouse liver microsomes. [] This suggests its potential for in vivo applications.
Q10: Are there any specific formulation strategies mentioned for L-Moses?
A10: The abstracts do not elaborate on any particular formulation strategies for L-Moses.
Q11: What cell-based assays were used to evaluate L-Moses?
A11: A nanoBRET assay was employed to confirm that L-Moses disrupts the interaction between PCAF bromodomain and histone H3.3 within living cells. []
Q12: Has L-Moses been tested in animal models or clinical trials?
A12: The given information does not provide details about any in vivo studies or clinical trials conducted with L-Moses.
Q13: What is the cytotoxicity profile of L-Moses?
A13: L-Moses exhibits no significant cytotoxicity towards peripheral blood mononuclear cells (PBMCs) [], indicating a favorable safety profile in this context.
Q14: What is the significance of L-Moses's cell permeability?
A14: L-Moses displays good cell permeability [], an essential property for its potential use in in vivo studies and therapeutic development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。